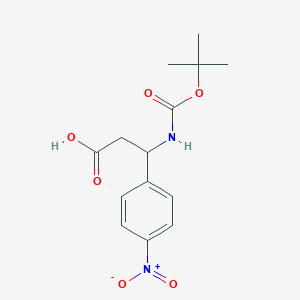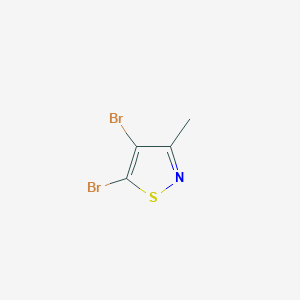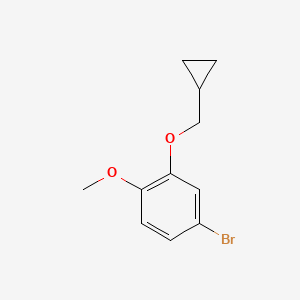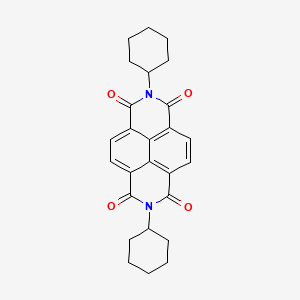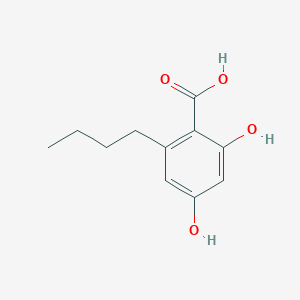
2-Butyl-4,6-dihydroxybenzoic acid
説明
科学的研究の応用
Environmental Degradation and Analysis
A study on the photochemical degradation of hazardous water contaminants, including parabens (derivatives of p-hydroxybenzoic acid), used ultraviolet C lamps in the presence and absence of hydrogen peroxide to achieve total removal of individual pollutants like methyl-, ethyl-, propyl-, butyl-, benzylparaben, and p-hydroxybenzoic acid. This research provides insights into the environmental fate of these compounds and their breakdown products, highlighting the efficiency of advanced oxidation processes for water treatment and the identification of hydroxylation as a main pathway in the reaction with hydroxyl radicals (Gmurek et al., 2015).
Health and Toxicology
Research on butylparaben, a derivative of p-hydroxybenzoic acid, explored its effects on antioxidant enzyme activities and histopathological changes in rat tissues. This study was among the first to demonstrate the degenerative role of butylparaben on a cellular level, indicating oxidative stress as a mechanism behind tissue damage (Aydemir et al., 2019).
Synthetic Chemistry and Applications
On the chemistry front, the synthesis of new benzophenones from the roots of Ranunculus ternatus, including compounds with structures related to dihydroxybenzoic acid, showcased potential activities against tuberculosis. This illustrates the use of these compounds in medicinal chemistry for drug discovery (Deng et al., 2013).
Electrochemical Studies
Electrochemical studies have also been conducted on dihydroxybenzoic acids, including anodic oxidation for wastewater treatment. This research demonstrates the potential of electrochemical methods in the degradation of contaminants like 2,4-dihydroxybenzoic acid, presenting a viable alternative to traditional disinfection methods that may generate harmful by-products (Leite et al., 2003).
作用機序
Target of Action
It’s known that hydroxybenzoic acids, a group to which this compound belongs, have a wide range of targets due to their biochemical and antioxidant capabilities .
Mode of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Pharmacokinetics
Hydroxybenzoic acids are known to have good bioavailability .
Result of Action
Hydroxybenzoic acids are known to have a variety of health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
生化学分析
Biochemical Properties
2-Butyl-4,6-dihydroxybenzoic acid plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The hydroxyl groups on the benzene ring allow it to form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, this compound can chelate metal ions, which is crucial in enzymatic reactions where metal cofactors are involved .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter metabolic fluxes by interacting with enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can induce conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and modulation of metabolic pathways. At high doses, it can lead to toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial in its metabolic role .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can affect mitochondrial metabolism and energy production .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and participate in localized biochemical reactions .
特性
IUPAC Name |
2-butyl-4,6-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYYQAXKLEYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




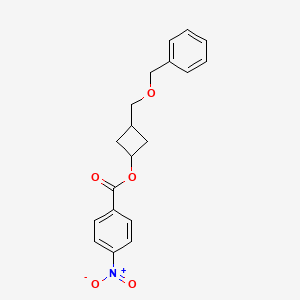
![2-[(4-Hydroxybutyl)amino]acetic acid](/img/structure/B3109397.png)
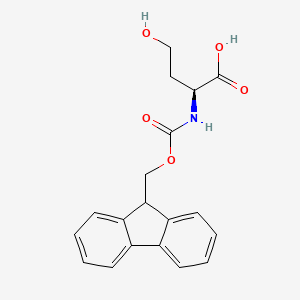
![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)
![(5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B3109414.png)
